Tigemonam - 102507-71-1

Tigemonam

Catalog Number: EVT-255463
CAS Number: 102507-71-1
Molecular Formula: C12H15N5O9S2
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tigemonam is a monobactam.
Source and Classification

Tigemonam is derived from natural sources through fermentation processes involving specific bacterial strains. It is classified as a monobactam due to its single beta-lactam ring structure, which is characteristic of this subclass of antibiotics. Monobactams are known for their effectiveness against Gram-negative bacteria while being less effective against Gram-positive organisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of tigemonam involves several key steps that include both fermentation and chemical synthesis:

  1. Formation of the Beta-Lactam Ring: The initial step involves a cyclization reaction between a thiazole derivative and an azetidinone intermediate, leading to the formation of the beta-lactam structure.
  2. Introduction of Functional Groups: Various functional groups, such as amino and sulfoxy groups, are introduced to enhance the compound's antibacterial activity and stability.
  3. Industrial Production: Large-scale synthesis is achieved through optimized reaction conditions that ensure high yield and purity. This includes:
    • Fermentation: Utilizing specific bacterial strains to produce necessary intermediates.
    • Chemical Synthesis: Combining intermediates through controlled reactions.
    • Purification: Techniques like crystallization and chromatography are employed to isolate pure tigemonam .
Molecular Structure Analysis

Structure and Data

The molecular structure of tigemonam features a beta-lactam ring fused with a thiazole moiety. The compound can be represented by the following structural formulas:

  • Canonical SMILES: CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
  • InChI Key: VAMSVIZLXJOLHZ-XUNMKLQISA-N

These representations highlight the complex arrangement of atoms within the molecule, which contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tigemonam undergoes various chemical reactions that modify its structure and enhance its antibacterial properties:

  1. Oxidation Reactions: These reactions can produce different derivatives by introducing oxygen functionalities.
  2. Reduction Reactions: Reducing agents like sodium borohydride can alter functional groups, potentially enhancing or modifying antibiotic activity.
  3. Substitution Reactions: This allows for the introduction of new functional groups, which can improve efficacy against resistant bacterial strains.

Common reagents involved include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various catalysts such as palladium on carbon .

Mechanism of Action

Process and Data

Tigemonam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in bacteria:

  • Upon binding to PBPs, tigemonam disrupts the cross-linking process essential for cell wall formation.
  • This disruption leads to cell lysis and ultimately results in bacterial death.

In vitro studies have shown that tigemonam demonstrates significant bactericidal activity against susceptible strains, particularly within the Enterobacteriaceae family .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tigemonam exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 426.5 g/mol.
  • Solubility: Tigemonam is soluble in water, which facilitates its administration as an oral antibiotic.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments.

These properties are critical for determining the appropriate formulations for clinical use and ensuring effective delivery within the body .

Applications

Scientific Uses

Tigemonam has been primarily developed for clinical applications as an antibiotic targeting Gram-negative infections. Its effectiveness has been evaluated against various pathogens, demonstrating superior activity compared to other antibiotics like amoxicillin and ciprofloxacin in specific contexts:

  • Tigemonam shows significant efficacy against strains such as Klebsiella pneumoniae and Escherichia coli.
  • It has potential uses in treating infections where resistance to other antibiotics is prevalent.

Additionally, ongoing research explores its application in combination therapies to enhance antibacterial effectiveness further .

Introduction to Tigemonam in the Context of β-Lactam Antibiotics

Historical Development and Classification of Monobactams

The monobactam class emerged from a deliberate search for novel β-lactam structures in previously underexplored bacterial sources. Initial discovery efforts in the late 1970s identified the first monobactams, such as sulfazecin and isosulfazecin, produced by environmental bacteria like Chromobacterium violaceum and various Pseudomonas species. These compounds featured a unique monocyclic β-lactam core distinct from the fused ring systems of penams or cephems, lacking inherent high antibacterial activity but providing a crucial scaffold for optimization [2] [7] [8].

Table 1: Milestones in Monobactam Development

YearMonobactamSignificanceSource/Developer
1981SulfazecinFirst isolated natural monobactamChromobacterium violaceum
1986AztreonamFirst FDA-approved monobactam (parenteral)Squibb (now Bristol Myers Squibb)
1987TigemonamFirst oral monobactam evaluated clinicallySquibb
1988CarumonamApproved in Japan (parenteral)Takeda
Pre-1990SQ 26,833Early investigational compoundSquibb

Driven by the success of aztreonam—the first clinically approved monobactam introduced in 1986—researchers explored structural modifications to achieve oral bioavailability. Tigemonam (development code SQ 26,833) emerged from this intensive chemistry effort. Key structural features enabling its oral absorption include the aminothiazole oxime side chain enhancing Gram-negative penetration and a carboxypropyloxyimino moiety optimizing acid stability and pharmacokinetics. Unlike earlier monobactams requiring intravenous administration, Tigemonam’s design allowed effective systemic absorption following oral dosing, a significant pharmacological achievement [1] [5] [9].

Monobactams are classified distinctly within the β-lactam antibiotic families due to their monocyclic structure. They differ fundamentally from:

  • Penams (e.g., penicillin, amoxicillin): Feature a bicyclic structure with a fused thiazolidine ring.
  • Cephems (e.g., cephalexin, ceftazidime): Possess a dihydrothiazine ring fused to the β-lactam.
  • Carbapenems (e.g., imipenem, ertapenem): Contain a fused pyrroline ring with a carbon atom replacing sulfur [2] [7].

This singular ring structure contributes to Tigemonam’s selective activity against Gram-negative bacteria and its stability profile against many common β-lactamases.

Role of Tigemonam in Addressing Gram-Negative Bacterial Resistance

The 1980s witnessed escalating resistance among Gram-negative pathogens to widely used oral β-lactams like amoxicillin, cephalexin, and cefaclor, primarily mediated by plasmid-encoded β-lactamases (e.g., TEM-1, SHV-1) and chromosomal AmpC enzymes. Tigemonam was developed explicitly to counter these resistance mechanisms prevalent in Enterobacteriaceae and fastidious Gram-negatives like Haemophilus influenzae [1] [3].

Preclinical studies demonstrated Tigemonam's superiority over contemporary oral agents. Against β-lactamase-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, Tigemonam exhibited MIC₉₀ values consistently ≤0.25 μg/mL, significantly lower than those observed for amoxicillin-clavulanate (often >32 μg/mL), cephalexin (>64 μg/mL), and cefaclor (>32 μg/mL). Importantly, it retained activity against many isolates resistant to trimethoprim-sulfamethoxazole and gentamicin, providing a valuable alternative for community-acquired infections [1] [3].

Table 2: Comparative In Vitro Activity of Tigemonam Against Gram-Negative Pathogens (MIC₉₀ μg/mL)

OrganismTigemonamAztreonamCefaclorAmoxicillin/ClavulanateCiprofloxacin
Escherichia coli≤0.25≤0.1288≤0.03
Klebsiella spp.≤0.25≤0.12164≤0.03
Proteus spp.≤0.25≤0.1211≤0.03
Salmonella spp.≤0.25≤0.1212≤0.03
H. influenzae≤0.25≤0.1241≤0.03
B. catarrhalis≤0.25≤0.1210.5≤0.03
Enterobacter spp.161>32>32≤0.03
Citrobacter freundii41>32>32≤0.03
P. aeruginosa>648>64>641

Tigemonam's mechanism of action centers on high-affinity binding to penicillin-binding protein 3 (PBP 3) in Gram-negative bacteria, disrupting peptidoglycan cross-linking essential for cell wall integrity. This leads to osmotic lysis and cell death. Crucially, its structure confers resistance to hydrolysis by common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) and many chromosomal enzymes (e.g., those from Enterobacter cloacae, Morganella morganii, Pseudomonas aeruginosa, and Bacteroides spp.), although resistance occurs in strains producing derepressed AmpC or specific ESBL variants. Notably, Tigemonam also inhibits some β-lactamases (e.g., from E. cloacae and P. aeruginosa) and is a weak inducer of chromosomal enzymes, further contributing to its potency in vitro [1] [3] [8].

The spectrum limitation of Tigemonam—lacking significant activity against Pseudomonas aeruginosa, Acinetobacter spp., Gram-positive bacteria, and anaerobes—was recognized early. However, this narrow focus was strategically advantageous, minimizing disruption to the host microbiota and reducing selective pressure for resistance in non-targeted bacteria. Its efficacy was robustly demonstrated in animal infection models, significantly outperforming oral comparators. For example, in murine systemic infections caused by E. coli or K. pneumoniae, Tigemonam's ED₅₀ values were consistently below 2 mg/kg, whereas cephalexin and amoxicillin required doses exceeding 160-200 mg/kg for similar efficacy. In a rat lung infection model with K. pneumoniae, Tigemonam achieved an ED₅₀ of 46 mg/kg, significantly lower than cefaclor (160 mg/kg) or amoxicillin (>200 mg/kg) [5] [6].

Table 3: In Vivo Efficacy (ED₅₀ mg/kg) of Orally Administered Tigemonam in Mouse Systemic Infection Models

Bacterial StrainTigemonam ED₅₀Cefaclor ED₅₀Amoxicillin ED₅₀
Escherichia coli SC 82941.435>200
Escherichia coli SC 121991.540>200
Salmonella schottmulleri SC 38500.725160
Proteus mirabilis SC 95750.3108
Providencia rettgeri SC 82170.21545
Klebsiella pneumoniae SC 122160.945>200
Serratia marcescens SC 97820.5>200>200
Enterobacter cloacae SC 110783.9>200>200
Haemophilus influenzae SC 105561.8105

While Tigemonam did not achieve widespread clinical adoption like aztreonam, its development provided crucial proof-of-concept for oral monobactams. Recent research revisits monobactam potential through siderophore conjugation (e.g., MB-1, cefiderocol-like approaches) and combination therapies targeting metallo-β-lactamases (e.g., aztreonam/avibactam). Tigemonam remains a chemically significant example of overcoming oral bioavailability challenges inherent to the monobactam structure while maintaining potent Gram-negative targeting in an era of escalating resistance [4] [8].

Properties

CAS Number

102507-71-1

Product Name

Tigemonam

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid

Molecular Formula

C12H15N5O9S2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1

InChI Key

VAMSVIZLXJOLHZ-XUNMKLQISA-N

SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Synonyms

SQ 30836
SQ-30836
tigemonam

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.